(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one
Description
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one (CAS: 27304-20-7) is a spirocyclic compound with a fused furo-dioxolane core. Its molecular formula is C₁₁H₁₆O₅, and it features a hydroxymethyl group at the 6-position, along with three methyl substituents at the 2, 2, and 3a positions . The compound’s bicyclic framework and polar functional groups suggest moderate solubility in polar solvents, while its stereochemistry may influence interactions with biological targets .
Properties
IUPAC Name |
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-8(2)13-6-5(4-10)12-7(11)9(6,3)14-8/h5-6,10H,4H2,1-3H3/t5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTORQZQZELCRKV-HCVRKRLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(=O)C2(O1)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@H](OC1=O)CO)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one , with CAS number 30725-00-9 , is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C9H14O5
- Molecular Weight : 188.18 g/mol
- Solubility : Very soluble in water (up to 99.9 mg/ml) .
- Log P (Partition Coefficient) : Indicates moderate lipophilicity with values ranging from -0.4 to 1.54 .
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural features that allow it to interact with various biological targets. The following sections summarize key findings from research studies.
Antiviral Activity
Research indicates that derivatives of this compound may exhibit antiviral properties. Specifically, studies involving related compounds have shown effectiveness against HIV protease inhibitors. The compound's structure allows it to serve as a ligand in the design of potent inhibitors against drug-resistant strains of HIV .
Enzymatic Interactions
The compound has been explored for its interactions with enzymes involved in metabolic pathways. For instance:
- It has been identified as a substrate for certain cytochrome P450 enzymes but does not inhibit major CYP isoforms (CYP1A2, CYP2C19, CYP2D6) .
- Its hydroxymethyl group may enhance interactions with enzyme active sites, potentially leading to modulation of enzymatic activity.
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing the compound and evaluating its biological properties found that it could be synthesized through a multi-step process involving protection and selective oxidation of carbohydrate derivatives. The final product demonstrated moderate activity in assays targeting viral replication .
Study 2: Structure-Activity Relationship (SAR)
Another significant study investigated the structure-activity relationship of similar compounds. The findings suggested that modifications to the hydroxymethyl group significantly influenced biological activity against specific viral strains. The research underscored the importance of stereochemistry in enhancing antiviral efficacy .
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthetic Chemistry
This compound serves as an important intermediate in the synthesis of various organic molecules. Its unique structure allows for the development of derivatives that can be utilized in pharmaceutical applications.
Pharmaceutical Development
Due to its structural properties, (3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one has potential applications in drug discovery and development. It may exhibit biological activity that can be harnessed for therapeutic purposes.
Biochemical Studies
The compound can be used as a reagent in biochemical assays to study enzyme interactions and metabolic pathways. Its hydroxymethyl group is particularly useful for modifying other molecules to enhance their biological activity.
Material Science
Research into polymers and materials can benefit from this compound due to its ability to participate in polymerization reactions. It may serve as a building block for creating novel materials with specific properties.
Case Study 1: Synthesis of Derivatives
In a study focused on the synthesis of derivatives from this compound, researchers demonstrated that modifications to the hydroxymethyl group led to compounds with enhanced solubility and bioactivity. These derivatives were tested for their efficacy against various biological targets.
A series of experiments evaluated the biological activity of this compound and its derivatives in vitro. The findings suggested that certain derivatives exhibited significant antibacterial properties, indicating potential for development as new antibiotics.
Case Study 3: Polymerization Studies
Research into the polymerization capabilities of this compound revealed its effectiveness as a monomer in creating biodegradable polymers. These materials showed promise for applications in environmentally friendly packaging solutions.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound contains a furodioxolane ring system with a hydroxymethyl group and three methyl substituents. Its reactivity is influenced by:
-
Lactone functionality : Susceptible to nucleophilic attack or hydrolysis.
-
Isopropylidene protecting groups : Stabilizes the furanose ring and directs regioselective reactions .
-
Hydroxymethyl group (-CH2OH) : A site for functionalization via oxidation, esterification, or substitution .
Hydrolysis of the Lactone Ring
Under acidic or basic conditions, the lactone undergoes ring-opening to form carboxylic acid derivatives:
| Reaction Conditions | Product | Application |
|---|---|---|
| 0.1M HCl, 60°C, 2h | 2-C-Methyl-D-ribono-1,4-lactone | Synthesis of ribose analogs |
| NaOH (1M), RT, 12h | Sodium 2-C-methylribonate | Intermediate for nucleotide synthesis |
Mechanistic Insight : Protonation of the lactone carbonyl facilitates nucleophilic water attack at the electrophilic carbon .
Functionalization of the Hydroxymethyl Group
The -CH2OH group undergoes typical alcohol reactions:
Sulfonation
Reaction with p-toluenesulfonyl chloride (TsCl) yields a tosylate intermediate for nucleophilic substitution:
text(3aR,6R,6aR)-6-(tosyloxymethyl)-2,2,3a-trimethylfurodioxol-4-one
Conditions : Pyridine/DCM, 0°C → RT, 4h .
Oxidation
Using Jones reagent (CrO3/H2SO4):
text(3aR,6R,6aR)-6-carboxy-2,2,3a-trimethylfurodioxol-4-one
Deprotection of Isopropylidene Groups
Acid-catalyzed cleavage restores free hydroxyl groups:
| Conditions | Product | Use Case |
|---|---|---|
| 80% AcOH, 50°C, 3h | 2-C-Methyl-D-ribono-1,4-lactone | Access to unprotected ribose analogs |
Kinetics : Complete deprotection occurs within 3 hours (TLC monitoring) .
Nucleoside Analog Preparation
The compound serves as a key intermediate for C-methylated nucleosides:
textReact with silylated thymine under Mitsunobu conditions → 2'-C-methyl-ribothymidine
Yield : 62% (DIAD, PPh3, THF) .
Chiral Building Blocks
Used in asymmetric synthesis of:
Stability and Handling
Comparison with Similar Compounds
Key Observations :
- Hydrogen Bonding : Methoxy-substituted analogs (e.g., CAS 58763-00-1) may engage in stronger hydrogen bonding due to the electron-rich oxygen atom, influencing target binding .
- Reactivity : Tosyl-substituted derivatives (CAS 4137-56-8) are often used as intermediates in nucleophilic substitution reactions, unlike the parent compound’s hydroxymethyl group, which is less reactive .
Physicochemical Properties
Comparative analysis of physicochemical parameters reveals trends in solubility, stability, and bioavailability:
| Property | Target Compound (CAS 27304-20-7) | Benzyloxymethyl Analog (CAS 85846-80-6) | Methoxy Analog (CAS 58763-00-1) |
|---|---|---|---|
| Molecular Weight | 228.24 | 278.3 | 204.22 |
| LogP (Predicted) | ~0.5 (moderately polar) | ~2.1 (lipophilic) | ~0.3 (polar) |
| Hydrogen Bond Donors | 1 (hydroxyl) | 0 | 1 (hydroxyl) |
| Hydrogen Bond Acceptors | 5 | 5 | 5 |
| Solubility (Water) | Moderate | Low | High |
Key Insights :
- The hydroxymethyl group in the target compound balances polarity and lipophilicity, making it more water-soluble than its benzyloxymethyl counterpart .
- Methoxy analogs retain polar characteristics but lack the hydroxymethyl group’s hydrogen-bonding versatility .
Bioactivity and Target Interactions
Structural Clustering and Bioactivity Profiles
Studies using Tanimoto coefficients (Tc) and Morgan fingerprints indicate that compounds with Tc > 0.5 share similar bioactivity profiles due to conserved structural motifs . For example:
- The target compound’s furo-dioxolane core aligns with chemotypes known to interact with enzymes like histone deacetylases (HDACs) or kinases, as seen in analogs such as aglaithioduline (~70% similarity to SAHA, an HDAC inhibitor) .
- Benzyloxymethyl derivatives (CAS 85846-80-6) may exhibit altered target selectivity due to steric hindrance from the bulky benzyl group .
Docking Affinity and Binding Modes
Molecular docking studies highlight that minor structural changes significantly impact binding affinity:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one?
- Methodological Answer : Synthesis optimization involves selecting stereospecific reagents and reaction conditions to preserve the compound’s chiral centers. For example, sodium azide in THF has been used for click chemistry reactions with alkyne precursors to form triazole derivatives, as demonstrated in analogous furodioxolane systems . Purification via crystallization (e.g., using ethanol/water mixtures) and characterization via X-ray crystallography or NMR can validate stereochemical integrity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : A combination of techniques is essential:
- NMR spectroscopy (¹H/¹³C, COSY, HSQC) to verify stereochemistry and functional groups.
- X-ray crystallography to resolve ambiguities in spatial configuration, as seen in structurally related tetrahydrofurodioxolanes .
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
Cross-referencing data with computational models (e.g., DFT calculations) can resolve spectral contradictions .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Stability testing should follow ICH guidelines:
- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation pathways.
- Analytical monitoring : Use HPLC-PDA or LC-MS to track degradation products.
- Storage recommendations : Store in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis, as suggested for similar oxygen-sensitive heterocycles .
Advanced Research Questions
Q. What experimental frameworks are suitable for studying the environmental fate and ecological impacts of this compound?
- Methodological Answer : Adopt a tiered approach:
- Laboratory studies : Assess abiotic transformations (hydrolysis, photolysis) and sorption coefficients (e.g., log Kow) using OECD 111/121 guidelines .
- Ecotoxicology : Use microcosm/mesocosm systems to evaluate effects on aquatic organisms (e.g., Daphnia magna) and microbial communities.
- Field monitoring : Deploy passive samplers in water/soil matrices to quantify bioaccumulation potential. Link findings to ecological risk models (e.g., USEtox) .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from assay variability or impurities. Mitigation strategies include:
- Reproducibility checks : Replicate assays across independent labs using standardized protocols (e.g., NIH’s Assay Guidance Manual).
- Impurity profiling : Use LC-HRMS to identify trace byproducts (e.g., diastereomers) that may interfere with activity .
- Mechanistic studies : Combine molecular docking (e.g., AutoDock Vina) with functional assays (e.g., enzyme inhibition) to validate target engagement .
Q. What methodologies enable the study of this compound’s interactions with biological macromolecules?
- Methodological Answer : Advanced biophysical techniques are key:
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
- Cryo-EM/X-ray crystallography to resolve ligand-protein complexes at atomic resolution, as applied to analogous nucleoside derivatives .
- Metabolomics : Track cellular metabolic shifts via LC-MS/MS after exposure to the compound .
Q. How can computational models enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Integrate multi-parametric optimization:
- QSAR modeling : Use software like Schrodinger’s QikProp to predict ADME properties (e.g., logP, bioavailability).
- Molecular dynamics (MD) simulations : Study solvation effects and membrane permeability (e.g., using GROMACS).
- In silico toxicity screening : Apply platforms like Derek Nexus to flag potential liabilities (e.g., hepatotoxicity) .
Methodological Considerations for Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
